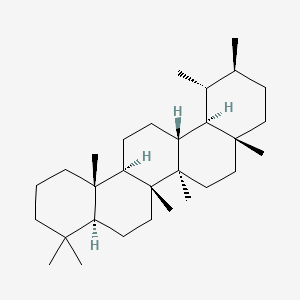

Taraxastane

Description

Properties

Molecular Formula |

C30H52 |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(1R,2S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydro-1H-picene |

InChI |

InChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1 |

InChI Key |

OOTXFYSZXCPMPG-DJRORNMDSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2[C@@H]1C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

1.1 Antitumor Activity

Taraxastane derivatives have been identified as promising candidates for cancer therapy due to their cytotoxic and apoptosis-inducing properties. A study demonstrated that this compound-type triterpenoids exhibited significant antitumor effects against various cancer cell lines, suggesting their potential as effective antitumor agents .

- Mechanism of Action : this compound has been shown to inhibit tumor growth by modulating key signaling pathways involved in cancer progression. For instance, in gastric cancer models, this compound suppressed tumor growth through the inhibition of the epidermal growth factor receptor and AKT signaling pathways .

Table 1: Summary of Antitumor Effects of this compound Derivatives

1.2 Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in various animal models .

- Mechanism : The anti-inflammatory action is attributed to the inhibition of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, which are crucial for the expression of pro-inflammatory genes .

Table 2: Anti-Inflammatory Effects of this compound

| Study Reference | Condition | Treatment Dosage | Key Outcomes |

|---|---|---|---|

| Acute Lung Injury | 10 mg/kg | Reduced inflammatory markers | |

| Liver Injury | 5-10 mg/kg | Decreased inflammatory response |

Therapeutic Applications

2.1 Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its ability to inhibit neuronal death and modulate neuroinflammation presents a novel avenue for research in conditions like Alzheimer's disease .

2.2 Gastrointestinal Health

Research has highlighted the potential of this compound in alleviating gastrointestinal disorders such as colitis. In animal models, this compound treatment improved symptoms associated with colitis by modulating inflammatory responses and restoring mucosal integrity .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various experimental settings:

- Gastric Cancer Model : In a study involving nude mice with xenografted gastric cancer cells, treatment with this compound resulted in significant tumor size reduction and lower expression levels of proliferation markers like Ki-67 .

- Colitis Model : this compound demonstrated protective effects against dextran sulfate sodium-induced colitis by reversing inflammatory changes in colon tissues .

Preparation Methods

Ethanol-Based Extraction

Ethanol (EtOH) is a widely used solvent due to its ability to solubilize polar and semi-polar triterpenoids. For instance, an 80% aqueous ethanol solution was employed to extract this compound saponins from P. angustifolium leaves, yielding a crude extract rich in triterpene glycosides. Similarly, 60% aqueous ethanol facilitated the extraction of taraxastanes from Cleistocalyx operculatus leaves, with subsequent ethyl acetate (EtOAc) partitioning enhancing triterpene concentration.

Petroleum Ether and Acetone Extraction

Non-polar solvents like petroleum ether are optimal for isolating less polar this compound aglycones. In Cirsium setosum, a petroleum ether-soluble extract was subjected to bioassay-guided fractionation, leading to the isolation of TNF-α inhibitory taraxastanes. Conversely, acetone extraction of Euphorbia denticulata aerial parts enabled the isolation of a novel 12-taraxastane derivative, demonstrating solvent flexibility based on target compound polarity.

Fractionation and Isolation Methods

Solid-Phase Extraction and Column Chromatography

Crude extracts are typically fractionated using a combination of open-column chromatography and solid-phase extraction (SPE). For example, P. angustifolium extracts were purified via Sephadex LH20 gel filtration, followed by silica gel and RP18 SPE to separate saponins from co-extracted pigments. In F. microcarpa, repeated silica gel column chromatography with gradient elution (hexane/EtOAc) resolved seven this compound analogs.

High-Performance Liquid Chromatography (HPLC)

Semipreparative HPLC is indispensable for isolating high-purity taraxastanes. A polar endcapped RP18 column (250 × 10 mm) with isocratic acetonitrile/water (0.05% HCOOH) achieved baseline separation of pittangretosides L and C1 from P. angustifolium, with retention times of 19.55 and 16.61 minutes, respectively. Similarly, normal-phase HPLC with hexane/EtOAc mobile phases resolved cycloartane-taraxastane mixtures in E. denticulata.

Structural Elucidation of Taraxastanes

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this compound characterization. Key diagnostic signals include:

High-Resolution Mass Spectrometry (HR-MS)

HR-ESI-MS provides molecular formula confirmation. For example, pittangretoside L exhibited a [M–H]⁻ ion at m/z 955.4884 (C48H76O19), while the aglycone of compound 1 from C. setosum showed [M+H]+ at m/z 487.3765.

Stereochemical Assignment

ROESY correlations are critical for determining this compound configurations. In P. angustifolium, interactions between H-13, H-19, and CH3-26 confirmed the α-orientation of C-27 hydroxymethylene.

Bioassay-Guided Isolation

Cytotoxicity assays often guide fractionation. The neutral red assay revealed moderate activity (IC50 12.2–27.5 μM) for E. denticulata taraxastanes against prostate cancer cells. Similarly, TNF-α secretion inhibition (IC50 2.6–3.8 μM) prioritized active fractions in C. setosum.

Comparative Analysis of Preparation Methods

Q & A

Q. What are the primary structural characteristics of taraxastane, and how do they influence its biological activity?

this compound exists in α- and β-isomeric forms, differentiated by hydroxyl group orientation at C-15/C-16. Structural variations impact solubility, membrane permeability, and interactions with targets like FGFR2 or JNK/MAPK pathways. For instance, β-taraxastane’s equatorial hydroxyl group enhances hydrogen bonding with kinase domains .

Q. How is this compound identified and differentiated from structurally similar triterpenes in geological samples?

Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for m/z 191 and 217 fragments distinguishes this compound from lupane derivatives. Retention indices and co-injection with authenticated standards are critical for validation in petroleum or shale analyses .

Advanced Research Questions

Q. What experimental approaches are used to elucidate this compound's mechanism in modulating the JNK/MAPK signaling pathway in cancer cells?

- Pharmacological inhibition : Co-treatment with SP600125 (JNK inhibitor) to assess pathway dependency.

- Western blotting : Quantify phospho-JNK/c-Jun levels post-treatment.

- RNA-seq : Identify downstream genes (e.g., c-Fos, MMP9) regulated by this compound-induced JNK activation .

Q. How can researchers address contradictions in this compound's reported pro-apoptotic versus necroptotic effects across different cancer cell lines?

- Cell-type profiling : Compare caspase-8 (apoptosis) and MLKL phosphorylation (necroptosis) markers.

- Dose-response studies : Low doses (<10 µM) may trigger apoptosis via ROS, while higher doses induce necroptosis through RIPK1/RIPK3 complex formation .

Q. What strategies ensure reproducibility in this compound synthesis and purification, given its structural complexity?

- Chromatography : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile:water, 85:15).

- Characterization : Validate purity via H/C NMR (e.g., δ 5.28 ppm for Δ-double bond) and HRMS .

Methodological and Data Analysis

Q. How should researchers design dose-response studies to determine this compound's therapeutic window without inducing off-target cytotoxicity?

- MTT assays : Test concentrations from 1 nM to 100 µM over 24–72 hours.

- Selectivity index : Calculate IC ratios between cancer (e.g., HeLa) and normal cells (e.g., HEK293). Include positive controls (e.g., cisplatin) .

Q. What statistical methods are recommended for analyzing this compound's synergistic effects with other anticancer agents?

- Chou-Talalay method : Compute combination index (CI) values using CompuSyn software.

- Isobolograms : Visualize additive/synergistic interactions at fixed IC ratios .

Q. How can genomic profiling techniques be integrated with phenotypic assays to map this compound's multi-target anticancer activity?

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., FGFR2, PI3K) to confirm functional roles.

- Transcriptomics : Pair RNA-seq data with cell viability assays to link gene expression changes to phenotypic outcomes .

Data Reproducibility and Conflict Resolution

Q. What protocols mitigate batch-to-batch variability in this compound isolation from plant sources?

- Standardized extraction : Use Soxhlet extraction with ethanol (70% v/v) at 60°C for 8 hours.

- Inter-laboratory validation : Share raw NMR/MS files via platforms like Zenodo for cross-verification .

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.